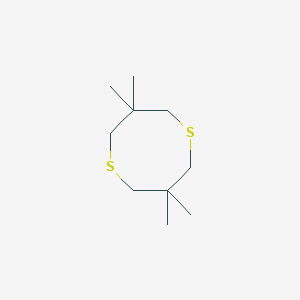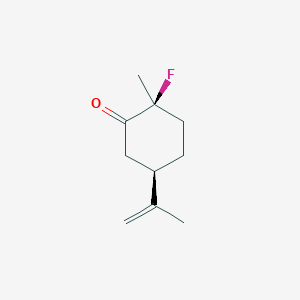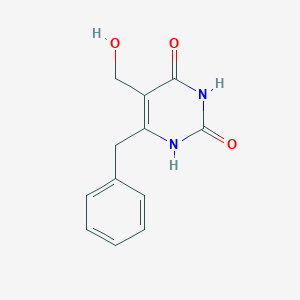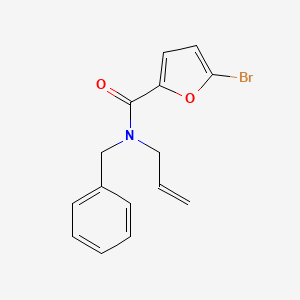
3,3,7,7-Tetramethyl-1,5-dithiocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetramethyl-1,5-dithiocane is an organic compound with the molecular formula C8H16S2. It is a member of the dithiocane family, characterized by a sulfur-containing heterocyclic ring. This compound is notable for its unique structure, which includes two sulfur atoms and four methyl groups attached to the ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5-dithiocane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dithiol with a methylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7,7-Tetramethyl-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-Tetramethyl-1,5-dithiocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a useful probe in studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3,7,7-Tetramethyl-1,5-dithiocane involves its interaction with molecular targets, primarily through its sulfur atoms. These interactions can affect various biochemical pathways, including those involved in redox reactions and enzyme activity. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,7,7-Tetramethyl-1,2,5,6-tetrathiocane: This compound has a similar structure but contains four sulfur atoms instead of two.
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: Although structurally different, it shares the feature of having multiple methyl groups attached to a heterocyclic ring.
Uniqueness
3,3,7,7-Tetramethyl-1,5-dithiocane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research focused on sulfur chemistry and related applications.
Eigenschaften
CAS-Nummer |
569674-72-2 |
|---|---|
Molekularformel |
C10H20S2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
3,3,7,7-tetramethyl-1,5-dithiocane |
InChI |
InChI=1S/C10H20S2/c1-9(2)5-11-7-10(3,4)8-12-6-9/h5-8H2,1-4H3 |
InChI-Schlüssel |
WIIGRFMWJPGDAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSCC(CSC1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)

![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)

![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)

![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
